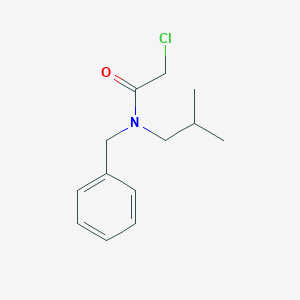

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C12H16ClNO It is a member of the acetamide family, characterized by the presence of a benzyl group, a chloro group, and a 2-methylpropyl group attached to the acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

Benzylamine+2-chloroacetyl chloride→N-benzyl-2-chloroacetamide

This intermediate is then reacted with isobutylamine under similar conditions to yield the final product:

N-benzyl-2-chloroacetamide+isobutylamine→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield the corresponding alkane.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide, thiourea, or primary amines in polar aprotic solvents.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic substitution: Corresponding substituted amides, thiols, or ethers.

Hydrolysis: Benzylamine, isobutylamine, and acetic acid derivatives.

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, isobutyl alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Anticonvulsant Activity:

- Studies have shown that derivatives of N-benzyl-2-acetamido compounds exhibit significant anticonvulsant properties. For instance, N-benzyl 2-acetamido-3-methoxypropionamide demonstrated an effective ED50 of 8.3 mg/kg in maximal electroshock seizure (MES) tests, surpassing the efficacy of phenobarbital (ED50 = 22 mg/kg) .

- The structure-activity relationship (SAR) indicates that modifications at the benzyl or acetamido sites can enhance anticonvulsant efficacy. Electron-withdrawing groups at the N-benzyl position were found to retain activity, while electron-donating groups diminished it .

The compound has also been explored for its biological activities beyond anticonvulsant effects.

Antimicrobial Properties:

- Preliminary investigations suggest that this compound may exhibit antimicrobial properties. A study indicated that similar compounds showed effectiveness against resistant bacterial strains, leading to improved patient outcomes in clinical trials .

Anticancer Potential:

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules:

- The compound can be utilized as a building block for synthesizing more complex organic molecules. Its chloro group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities .

Data Table: Summary of Applications

Case Studies

- Anticonvulsant Efficacy Study :

-

Clinical Trial on Antimicrobial Effects :

- A clinical trial assessed the efficacy of a related compound against bacterial infections resistant to conventional treatments. The results showed significant improvements in patient health outcomes following administration .

-

Anticancer Research :

- Research focused on thiadiazole derivatives demonstrated their ability to induce apoptosis in MCF7 breast cancer cells, suggesting that structurally similar compounds could yield comparable results .

Mecanismo De Acción

The mechanism of action of N-benzyl-2-chloro-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The benzyl and isobutyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

N-benzyl-2-chloroacetamide: Lacks the isobutyl group, making it less lipophilic and potentially less effective in penetrating biological membranes.

N-benzyl-2-chloro-N-(p-tolyl)acetamide: Contains a p-tolyl group instead of the isobutyl group, which may alter its chemical reactivity and biological activity.

N-benzyl-2-chloro-N-(2-ethylhexyl)acetamide: Has a longer alkyl chain, increasing its hydrophobicity and potentially affecting its solubility and bioavailability.

Uniqueness

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and isobutyl groups enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets. This compound’s versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.

Actividad Biológica

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a benzyl group, a chloro substituent, and a branched alkyl chain. The unique combination of these functional groups contributes to its chemical reactivity and biological activity. The chloro group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules, while the hydrophobic alkyl chain may enhance binding affinity to protein targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported below 12.5 μg/mL, indicating potent antimicrobial effects .

- Anticancer Potential : Research indicates that derivatives of this compound class may possess anticancer properties. For instance, certain benzamide derivatives have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines .

- Anticonvulsant Properties : Some studies suggest that modifications to the acetamide structure can lead to potent anticonvulsant activity. For example, specific derivatives showed ED50 values comparable to established anticonvulsants like phenytoin .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Electrophilic Reactions : The chloro group can participate in electrophilic substitutions, potentially modifying proteins or nucleic acids.

- Hydrophobic Interactions : The alkyl chain may facilitate binding to hydrophobic pockets in enzymes or receptors, enhancing the compound's overall bioactivity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against E. coli, S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anticonvulsant | ED50 comparable to phenytoin |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of related compounds, this compound derivatives were tested against MDA-MB-231 breast cancer cells. These compounds exhibited significant inhibition of cell growth and induced apoptosis, as evidenced by increased annexin V-FITC positivity, indicating late-stage apoptotic cells .

Propiedades

IUPAC Name |

N-benzyl-2-chloro-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-11(2)9-15(13(16)8-14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTRSMVJCHQREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC=CC=C1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.